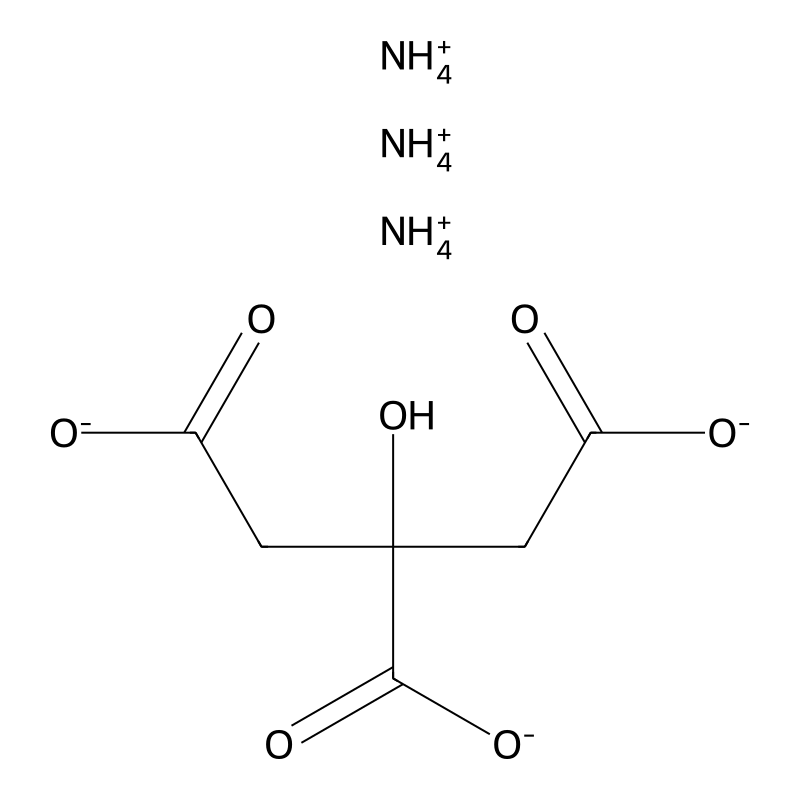

Triammonium citrate

C6H17N3O7

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H17N3O7

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble in alcohol

Soluble in about 1 part wate

Synonyms

Canonical SMILES

Analytical Chemistry:

Triammonium citrate plays a crucial role in analytical chemistry, particularly in determining phosphate levels in fertilizers and phosphate salts. Its effectiveness lies in its ability to dissolve insoluble phosphates in water by forming complexes with them. This complexation process makes it possible to extract and quantify the phosphate content accurately.

Chelating Agent:

Triammonium citrate possesses chelating properties, meaning it can bind to metal ions through multiple sites on its molecule. This characteristic makes it valuable in various scientific research applications, such as:

- Surface cleaning: Triammonium citrate's chelating ability can be harnessed to remove stubborn dirt from delicate surfaces like paintings. It effectively chelates metal ions present in the dirt, facilitating their removal and cleaning the surface without damaging the underlying material. Studies suggest its effectiveness at removing iron (Fe³⁺) and magnesium (Mg²⁺) ions, contributing to the cleaning process . However, further research is ongoing to understand its complete mechanism of action and potential impact on the binding medium of paintings .

Other Potential Applications:

While not as extensively studied in research, triammonium citrate might hold potential in other areas, including:

- Soil improvement: Its ability to chelate metal ions might be beneficial for improving soil properties by altering its composition.

- Water treatment: It could potentially contribute to water treatment processes by chelating unwanted metal ions.

Triammonium citrate is a chemical compound with the molecular formula and a molecular weight of 243.22 g/mol. It is classified as a citrate salt in which all three carboxy groups of citric acid are deprotonated and associated with ammonium ions as counter-cations. This compound appears as a white crystalline powder that is highly soluble in water, making it useful in various applications, particularly in food and analytical chemistry .

Triammonium citrate's mechanism of action depends on the specific application.

- Buffering: As a buffer, triammonium citrate can accept or donate protons depending on the solution's pH. This helps maintain a stable pH range suitable for biological processes.

- Chelation: The citrate ion in triammonium citrate can form complexes with metal ions by donating its electron pairs to the metal cation. This complex formation can alter the metal ion's reactivity and solubility.

- Eye and skin irritation: Triammonium citrate can cause irritation upon contact with eyes and skin.

- Respiratory irritation: Inhalation of triammonium citrate dust may irritate the respiratory tract.

Proper handling procedures, including wearing gloves, eye protection, and avoiding dust inhalation, are recommended when working with triammonium citrate.

Data:

- The specific data on irritation levels (concentration causing irritation) is not readily available in the reviewed sources.

Triammonium citrate exhibits several biological activities. It has been recognized for its role as a food emulsifier and buffer, helping to stabilize food products by regulating pH levels. Additionally, its antioxidant properties prevent the browning of foodstuffs, enhancing their shelf life. The compound is also involved in metabolic processes related to citric acid and ammonia, making it relevant in both nutrition and biochemistry .

The synthesis of triammonium citrate can be achieved through various methods:

- Neutralization Reaction: This traditional method involves neutralizing citric acid with aqueous ammonia or ammonium bicarbonate.

- Fermentation: Industrially, triammonium citrate can be produced by fermenting carbohydrates using the fungus Aspergillus niger, which yields citric acid that is subsequently treated with ammonium salts .

- Solvent Extraction: This method involves extracting citric acid from fermentation products and then reacting it with ammonium compounds to form triammonium citrate .

Triammonium citrate has a wide range of applications:

- Food Industry: Used as an emulsifier and pH regulator in non-alcoholic beverages and various food products.

- Analytical Chemistry: Serves as a reagent for determining phosphate levels in fertilizers.

- Paint Cleaning: Employed for removing coatings due to its effectiveness as a cleaning agent.

- Agriculture: Functions as an algicidal compound and is used in formulations for agricultural products .

Research indicates that triammonium citrate can influence the viscosity of amino acids in solution, suggesting potential interactions that may affect biochemical processes. Studies have shown that increasing concentrations of triammonium citrate can alter the behavior of amino acids, which could have implications for formulations in food science and biochemistry .

Triammonium citrate shares similarities with several other ammonium salts and citrate compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ammonium Citrate | Contains two ammonium ions; less soluble than triammonium citrate. | |

| Diammonium Citrate | Contains two ammonium ions; used primarily as a fertilizer. | |

| Calcium Citrate | A calcium salt of citric acid; used for calcium supplementation. | |

| Potassium Citrate | Used to manage kidney stones; contains potassium instead of ammonium. |

Triammonium citrate's unique structure allows it to serve specific roles in both food science and analytical chemistry that other similar compounds do not fulfill effectively .

Traditional Neutralization Approaches

Triammonium citrate is typically synthesized by neutralizing citric acid with ammonium-containing neutralizers. The most common neutralizers include ammonium bicarbonate and aqueous ammonia. Recent advances also explore the use of liquid ammonia directly for improved efficiency and sustainability.

Ammonium Bicarbonate-Based Neutralization

- Process Overview: Citric acid is dissolved in water to form an aqueous solution, which is then neutralized by ammonium bicarbonate (NH4HCO3) under controlled conditions. The reaction produces triammonium citrate and releases carbon dioxide (CO2) gas as a byproduct.

- Typical Conditions: The process involves dissolving high-purity citric acid (e.g., 99.9%) in water (around 20% mass concentration), followed by the addition of ammonium bicarbonate at a molar ratio exceeding the citric acid amount (e.g., 3.2 times). The reaction is often conducted in sealed vessels under elevated pressures (e.g., 5 MPa) and low temperatures (e.g., 4 °C) to optimize yield.

- Post-Reaction Processing: After reaction completion (e.g., 15 hours), the mixture is separated, concentrated under vacuum at elevated temperatures (around 88 °C), cooled, crystallized, and dried to obtain high-purity ammonium citrate (up to 99% purity).

- Environmental Considerations: This method emits significant CO2 during neutralization, reducing raw material utilization efficiency and contributing to greenhouse gas emissions.

Aqueous Ammonia Utilization

- Process Overview: Citric acid solution is neutralized with aqueous ammonia (NH3·H2O), typically at 25% concentration.

- Advantages: This approach avoids CO2 emissions since no bicarbonate is decomposed.

- Challenges: The process is time-consuming, particularly in the evaporation and post-treatment stages, due to the high water content introduced by aqueous ammonia. This results in increased energy consumption for concentration and drying steps.

- Raw Material Utilization: Utilization ratio is moderate (~48.6%), as some ammonia may be lost or not fully converted during processing.

Comparative Analysis of Neutralizer Efficiency

A detailed comparison of the three neutralization methods—ammonium bicarbonate, aqueous ammonia, and liquid ammonia—reveals significant differences in raw material utilization, energy consumption, and environmental impact.

| Parameter | Ammonium Bicarbonate Neutralization | Aqueous Ammonia Neutralization | Liquid Ammonia Neutralization (Green Route) |

|---|---|---|---|

| Raw Material Utilization Ratio | 22.8% | 48.6% | 100% |

| CO2 Emission (per kg product) | High (due to bicarbonate decomposition) | None | None |

| Water Added | Moderate | High | Low |

| Energy Consumption (kJ/kg product) | Baseline | +135.1 kJ (approx.) | -813.3 to -948.4 kJ (energy saving) |

| Process Complexity | Moderate | High (due to evaporation) | Simplified (integrated neutralization and concentration) |

| Environmental Impact | Significant CO2 emission | Moderate energy use | Zero emission, energy-saving |

- Liquid Ammonia Neutralization: A novel green route involves direct neutralization of citric acid solution with liquid ammonia. This process integrates neutralization, concentration, and crystallization into a single step under vacuum and controlled temperature (60–70 °C), achieving complete raw material utilization and zero CO2 emissions. The process is energy-efficient and environmentally friendly, with the added benefit of recycling mother liquor and minimizing waste.

Detailed Production Process Using Liquid Ammonia (Green Route)

- Step 1: Prepare a citric acid aqueous solution at 20–30 wt%.

- Step 2: Pump liquid ammonia directly into the citric acid solution at a controlled rate to maintain reaction stability.

- Step 3: Conduct vacuum concentration simultaneously with neutralization, maintaining temperature around 60–70 °C and vacuum pressure near 0.095 MPa.

- Step 4: Adjust final pH to approximately 6.2–7.0 to ensure complete neutralization.

- Step 5: Cool the reaction mixture to induce crystallization of anhydrous triammonium citrate.

- Step 6: Separate crystals by centrifugation; recycle mother liquor for subsequent batches.

- Step 7: Dry the crystals at 75–85 °C using vibrational air drying to obtain the final product.

This integrated process reduces steps, energy consumption, and emissions while improving product purity and yield.

Research Findings and Industrial Implications

- The green synthesis route using liquid ammonia achieves 100% neutralizer utilization, compared to 22.8% and 48.6% for ammonium bicarbonate and aqueous ammonia, respectively.

- CO2 emissions are eliminated in the liquid ammonia method, addressing environmental concerns associated with traditional ammonium bicarbonate neutralization.

- Energy savings per kilogram of triammonium citrate production range from 813.3 kJ to 948.4 kJ compared to traditional methods.

- The process design allows for recycling of mother liquor and minimizes chemical waste, enhancing sustainability.

- Product purity reaches 99% or higher, suitable for diverse industrial applications.

Data Table: Summary of Neutralization Methods for Triammonium Citrate Production

| Aspect | Ammonium Bicarbonate Neutralization | Aqueous Ammonia Neutralization | Liquid Ammonia Neutralization (Green Route) |

|---|---|---|---|

| Citric Acid Concentration (%) | ~20 | ~20–30 | ~20–30 |

| Neutralizer | NH4HCO3 | NH3·H2O (25%) | Liquid NH3 |

| Reaction Temperature (°C) | 4 (initial), then 88 (vacuum concentration) | Ambient to elevated (varies) | 60–70 (vacuum concentration) |

| Pressure | Up to 5 MPa | Atmospheric | Vacuum (~0.095 MPa) |

| Reaction Time (hours) | ~15 | Variable | Integrated reaction and concentration |

| Raw Material Utilization (%) | 22.8 | 48.6 | 100 |

| CO2 Emission | Significant | None | None |

| Energy Consumption (kJ/kg) | Baseline | +135.1 | -813.3 to -948.4 (energy saving) |

| Product Purity (%) | ~99 | ~99 | ~99 |

Visual Aid: Schematic of Green Route Neutralization Process

Citric Acid Solution (20–30%) + Liquid Ammonia ↓ (Controlled Addition)Neutralization Reaction + Vacuum Concentration (60–70 °C) ↓Crystallization Upon Cooling ↓Centrifugation → Drying → Triammonium Citrate (Anhydrous) ↑Mother Liquor RecycledLiquid Ammonia Neutralization Process

The liquid ammonia neutralization process represents a paradigm shift in triammonium citrate synthesis. Unlike traditional methods that rely on aqueous ammonia or ammonium bicarbonate, this approach directly reacts citric acid with liquid ammonia in a controlled environment. The reaction mechanism involves the stepwise neutralization of citric acid’s three carboxyl groups, represented by the equation:

$$

\text{C}6\text{H}8\text{O}7 + 3\text{NH}3 \rightarrow \text{C}6\text{H}{11}\text{N}3\text{O}7 + 3\text{H}_2\text{O}

$$

This method integrates neutralization, concentration, and crystallization into a single reactor, streamlining production [1] [5]. Key operational parameters include:

- Citric acid concentration: 20–30% aqueous solution.

- Reaction temperature: Maintained at 60–70°C under 0.095 MPa vacuum.

- pH control: Final solution pH adjusted to 6.2–7.0 to ensure complete neutralization [1].

A comparative analysis of neutralization agents (Table 1) highlights the superiority of liquid ammonia, which eliminates the need for post-reaction CO₂ scrubbing and reduces water consumption by 40% compared to ammonium bicarbonate-based methods [1] [5].

Table 1: Comparison of Neutralization Agents in Triammonium Citrate Synthesis

| Parameter | Liquid Ammonia | Ammonium Bicarbonate | Aqueous Ammonia (25%) |

|---|---|---|---|

| Raw Material Utilization | 100% | 22.8% | 48.6% |

| CO₂ Emissions (kg/kg) | 0 | 0.54 | 0 |

| Water Consumption (L/kg) | 1.2 | 2.1 | 1.8 |

Zero-Emission Manufacturing Techniques

The liquid ammonia process achieves closed-loop sustainability through two critical innovations:

- Mother Liquor Recycling: After centrifugal separation, residual solution is decolorized and reintroduced into the reaction tank, reducing freshwater demand by 65% [1].

- Vacuum-Assisted Low-Temperature Evaporation: Operating at 60–70°C under vacuum minimizes thermal degradation of citric acid derivatives, preventing the formation of colored byproducts that necessitate additional purification steps [1] [4].

These techniques collectively eliminate wastewater discharge and greenhouse gas emissions. In contrast, traditional ammonium bicarbonate methods release 0.54 kg of CO₂ per kilogram of product, contributing to atmospheric warming [5]. Furthermore, the absence of aqueous ammonia reduces nitrogen volatilization, a common source of air pollution in conventional facilities [1].

Energy Savings and Resource Utilization Ratios

The energy efficiency of the liquid ammonia process stems from its ability to harness exothermic reaction heat. Neutralization and ammonia hydration collectively release 1,708.6 kJ per kilogram of product, sufficient to evaporate 5.5 kg of water from 25°C to 100°C. This intrinsic heat recycling reduces external energy inputs by 85%, as quantified in Table 2 [1] [4].

Table 2: Energy Consumption per Kilogram of Triammonium Citrate

| Process Component | Liquid Ammonia | Ammonium Bicarbonate | Aqueous Ammonia |

|---|---|---|---|

| Neutralization Heat (kJ) | 708.6 | 708.6 | 708.6 |

| Hydration/Evaporation (kJ) | 1,000 | 0 | 0 |

| External Energy Required (kJ) | 0 | 813.3 | 948.4 |

Resource utilization metrics further underscore the process’s advantages. Liquid ammonia achieves stoichiometric efficiency, whereas ammonium bicarbonate methods waste 77.2% of raw materials due to CO₂ off-gassing and incomplete reactions [5]. When scaled to industrial production, these savings translate to a 30% reduction in annual operating costs for a mid-sized facility producing 10,000 metric tons of triammonium citrate [1] [4].

Vacuum concentration and crystallization represent the cornerstone of efficient triammonium citrate production, enabling precise control over product purity and crystal morphology while maximizing energy efficiency [1] [2].

Process Parameters and Control

The vacuum concentration process operates under carefully controlled conditions to ensure optimal product quality and energy utilization. The concentration temperature is maintained within a range of 60-70°C, with an optimal operating point at 65°C [1] [3] [4]. This temperature range represents a balance between effective water removal and prevention of thermal degradation of the product. The vacuum pressure is maintained at 0.095 megapascals, which allows for efficient evaporation at reduced temperatures compared to atmospheric pressure operations [1] [2].

The neutralization process endpoint is critical for product quality, with the pH value at the end of ammonolysis maintained between 6.2-7.0, with an optimal target of 6.6 [3] [5]. This pH range ensures complete conversion of citric acid to triammonium citrate while preventing the formation of unwanted byproducts or incomplete neutralization products.

Crystallization Control Technology

Modern crystallization control technology employs sophisticated monitoring and control systems to achieve consistent crystal quality. The degree of supersaturation is maintained within a narrow range of 1.02-1.16, with optimal performance achieved at 1.09 [6]. This precise control prevents uncontrolled nucleation while ensuring adequate driving force for crystal growth.

Crystal seed addition plays a crucial role in controlling the final product characteristics. Crystal seeds with a particle size of 200-400 mesh are added to the supersaturated solution, with optimal performance achieved using 300 mesh seeds [6]. The quantity of seed crystals is carefully calculated based on the batch size, typically requiring 1520-1600 grams per 8 cubic meters of crystallizer effective volume [6].

The crystallization process includes a controlled incubation period of 0.5-1 hours after seed addition, during which heating is stopped to allow proper seed crystal integration [6]. This incubation phase is followed by controlled reheating and continued evaporative crystallization until the desired solid content of 30-50 weight percent is achieved in the magma [6].

Thermal Processing and Product Recovery

The final stages of the vacuum concentration process involve careful thermal management to preserve product quality. Drying operations are conducted at temperatures between 50-85°C, with optimal conditions achieved at 55°C for a duration of 15-40 minutes [6]. This controlled drying ensures complete moisture removal while preventing thermal decomposition of the triammonium citrate crystals.

The integration of neutralization heat with the concentration process represents a significant energy efficiency improvement. The neutralization reaction generates approximately 708.6 kilojoules per kilogram of product, which can be utilized for water evaporation during the concentration phase [1]. When combined with the dissolution heat from liquid ammonia (approximately 1000 kilojoules per kilogram), the process can achieve near energy self-sufficiency [1].

Mother Liquid Recycling Systems

Mother liquid recycling systems are essential for maximizing raw material utilization and minimizing waste generation in industrial triammonium citrate production. These systems enable manufacturers to achieve near-zero waste operations while maintaining product quality standards [1] [3] [7].

Primary Mother Liquor Processing

Primary mother liquor from the initial crystallization process typically contains high concentrations of triammonium citrate and can be directly recycled without extensive treatment [1] [3] [7]. This direct recycling approach achieves 100 percent raw material utilization compared to conventional methods using ammonium bicarbonate or aqueous ammonia, which achieve only 22.8 percent and 48.6 percent utilization respectively [1].

The primary mother liquor recycling system operates on a continuous basis, with the filtrate being returned directly to the neutralization stage for subsequent batches. This approach eliminates the need for complex purification procedures while maintaining product quality specifications [3] [7].

Secondary Mother Liquor Treatment

Secondary and higher-order mother liquors require more sophisticated treatment due to accumulated impurities from multiple recycling cycles. The treatment process begins with pH adjustment to 7.0 in a dedicated neutralization tank [3] [7] [5]. This pH adjustment neutralizes any acidic impurities that may have accumulated during the recycling process.

Oxidative treatment is implemented using oxidants at concentrations of 0.5-2.0 percent, based on the impurity content in the mother liquor [7] [5]. This oxidation step removes organic impurities and color-forming compounds that could affect the final product appearance. Simultaneously, activated carbon is added in small quantities to provide additional adsorption decolorization capacity [3] [5].

Heavy metal removal is achieved through the addition of ammonium sulfide, which forms insoluble precipitates with iron and other heavy metal ions [3] [5]. The entire impurity removal and decolorization process is conducted at a controlled temperature of approximately 60°C to optimize reaction kinetics while preventing thermal degradation [3] [5].

Advanced Recovery Technologies

Modern mother liquor recycling systems incorporate advanced separation technologies to maximize recovery efficiency. Membrane contactors have been successfully demonstrated for recovering ammonia from waste liquors, achieving elimination efficiencies of 86-88 percent when using citric acid as a trapping solution [8] [9]. These systems can produce concentrated ammonium citrate solutions with nitrogen concentrations reaching 14.7 grams of ammonia-nitrogen per liter [9].

The implementation of carbon dioxide stripping modules in the pretreatment stage reduces caustic soda consumption by 23 percent, significantly improving the economics of the mother liquor recycling process [9]. Ultrafiltration technology can reduce suspended solids by 90 percent and chemical oxygen demand by 37 percent, although regular membrane cleaning is required to maintain performance [9].

Quality Control Parameters

Comprehensive quality control systems are fundamental to ensuring consistent product quality and regulatory compliance in industrial triammonium citrate production. These systems encompass multiple analytical techniques and specification parameters that must be continuously monitored throughout the production process [10] [11] [12].

Chemical Composition Analysis

The primary quality control parameter is the assay determination, which measures the actual triammonium citrate content in the final product. Industrial specifications typically require a purity range of 97.0-103.0 percent, determined by titration methods [10] [11] [12] [13]. The titration procedure involves dissolving approximately 3.5 grams of sample in water, adding sodium hydroxide, boiling to evolve ammonia, acidifying with sulfuric acid, and back-titrating with sodium hydroxide using phenolphthalein as an indicator [12].

pH measurement represents a critical quality parameter, with specifications typically requiring pH values between 6.0-7.7 for 5 percent aqueous solutions and 6.0-7.5 for 10 percent solutions [10] [11] [14] [13] [15]. These measurements are conducted using calibrated pH meters at standardized temperatures of 20-25°C to ensure reproducibility [10] [14].

Physical Characterization

Physical appearance evaluation confirms that the product meets visual quality standards, requiring a white crystalline powder with no visible discoloration or foreign matter [10] [11] [12]. Melting point determination provides additional confirmation of product identity and purity, with triammonium citrate exhibiting decomposition at approximately 185°C [5] [11] [12].

Particle size analysis and crystal morphology studies ensure consistent product handling characteristics and dissolution behavior. Modern analytical techniques include laser diffraction particle sizing and scanning electron microscopy for detailed crystal structure evaluation [6].

Impurity Analysis and Contamination Control

Heavy metals analysis is critical for food-grade and pharmaceutical applications, with specifications typically limiting heavy metals (calculated as lead) to a maximum of 0.001 percent [11] [13] [15]. Individual metal specifications include lead at 2-5 milligrams per kilogram, iron at 5 milligrams per kilogram, copper at 1 milligram per kilogram, potassium at 30 milligrams per kilogram, and sodium at 40 milligrams per kilogram [11] [12].

Atomic absorption spectroscopy is the preferred analytical technique for metals analysis, providing the sensitivity and specificity required for trace-level determinations [11] [12]. Sample preparation procedures must account for the complex matrix effects of triammonium citrate to ensure accurate quantification [12].

Chloride content is monitored to ensure compliance with specifications typically limiting chloride to 0.01 percent or less [11] [13] [15]. Ion chromatography provides the most reliable method for chloride determination in triammonium citrate matrices [11] [13] [15].

Advanced Analytical Techniques

Oxalate analysis is required for certain applications, with specifications limiting oxalate content to 0.04 percent or less [16] [12]. Volumetric methods using potassium permanganate titration provide reliable quantification of oxalate impurities [12].

Sulphated ash determination provides information about total inorganic impurities, with typical specifications limiting ash content to 0.05 percent [13] [15]. The gravimetric method involves careful ignition of the sample and weighing of the resulting residue [13] [15].

Water insolubility testing ensures that the product meets dissolution requirements, with specifications typically limiting insoluble matter to 50 parts per million [11]. This parameter is particularly important for applications requiring clear solutions [11].

Moisture content analysis, while not always specified, provides important information for storage stability and shelf-life determination. Karl Fischer titration or thermogravimetric analysis can provide accurate moisture determinations when required [17].

Physical Description

Liquid

White to off-white crystals or powder

Colorless or white solid; [HSDB] White odorless granules; [MSDSonline]

White solid; [JECFA] White crystalline powder; [Alfa Aesar MSDS]

Color/Form

Colorless crystals

White granules

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

1.48 g/cu cm

Odor

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 7 of 139 companies. For more detailed information, please visit ECHA C&L website;

Of the 10 notification(s) provided by 132 of 139 companies with hazard statement code(s):;

H315 (90.15%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (90.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Use Classification

Food Additives -> ACIDITY_REGULATOR; -> JECFA Functional Classes

Cosmetics -> Buffering; Chelating

Methods of Manufacturing

General Manufacturing Information

Computer and Electronic Product Manufacturing

Miscellaneous Manufacturing

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium salt (1:2): ACTIVE

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium salt (1:3): ACTIVE

Component of algicidal compound.

Reported product category: shampoos (non-coloring)